3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often found in pharmaceuticals and biologically active natural products . This particular compound features a unique structure with a prop-2-en-1-yl group and a sulfanyl group attached to the quinazolinone core, which may contribute to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to possess diverse pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
Quinazolinone derivatives have been reported to exhibit a broad range of pharmacological and biological activities , indicating that they likely interact with their targets in a manner that modulates cellular processes.
Biochemical Pathways
Given the diverse pharmacological activities of quinazolinone derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Quinazolinone derivatives have been reported to exhibit a broad range of pharmacological and biological activities , suggesting that they likely induce significant molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can be achieved through various methods. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction typically proceeds under mild conditions, yielding the desired quinazolinone derivatives with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinazolinone derivatives with different functional groups.
Scientific Research Applications
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinazolinone derivatives.
Comparison with Similar Compounds
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-arylquinazolin-4(3H)-ones: Known for their anticancer and antimicrobial activities.
1,2,3-triazole-quinazolinone conjugates: Exhibiting potent anticandidal and anticancer properties.
Quinazoline-1,2,3-triazole hybrids: Targeting MET kinase and showing significant antiproliferative effects.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-2-7-17-14(18)12-8-10-5-3-4-6-11(10)9-13(12)16-15(17)19/h2-6,8-9H,1,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIVIVJBOGYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.